4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally constrained bicyclic amino acid characterized by a bicyclo[2.1.1]hexane scaffold with an oxygen atom at position 2 (oxa bridge), an amino group at position 4, and a carboxylic acid at position 1. This structure imparts rigidity and stereochemical control, making it valuable in peptidomimetics and drug design.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3,7H2,(H,8,9) |
InChI Key |
AMEWRJZEYZVRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Precursor : 2-Phenylhexa-1,5-dien-3-one (7a).
-
Catalyst : Ir[dF(CF3)ppy]₂(dtbpy))PF₆ (1.9 mol%).
-
Solvent : Acetonitrile (0.075 M).
This method achieves the bicyclic framework but requires subsequent functionalization to introduce the amino and carboxylic acid groups.
Lactone Ring-Opening and Functionalization
A lactone-based approach, inspired by the synthesis of hydroxylated β-amino acids, involves:
-
Lactone Formation : Oxidation of a cyclooctene derivative to form a bicyclic lactone.
-
Aminolysis : Ring-opening with an amine nucleophile.
Example Pathway
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 75% |
| Lactonization | HCl, MeOH, reflux | 68% |
| Aminolysis | NH₃ (aq), THF, 25°C | 52% |
Stereoselective Resolution Using Tartaric Acid
A patent describing the synthesis of (-)-(1S,4R)-4-amino-2-cyclopentene-1-carboxylate esters highlights a resolution strategy applicable to the target compound. The process involves:
Critical Parameters
-
Resolution Agent : L-Tartaric acid (0.5–0.6 eq).
-
Temperature : 20–25°C during crystallization.
While this method was developed for a cyclopentene derivative, analogous conditions could resolve enantiomers of the bicyclo[2.1.1]hexane precursor.
Functional Group Interconversion
Amino Group Installation
-
Gabriel Synthesis : Alkylation of a phthalimide-protected amine followed by hydrazinolysis.
-
Curtius Rearrangement : Conversion of an acyl azide to an isocyanate, then hydrolysis to the amine.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Photochemical | High efficiency for core synthesis | Requires post-functionalization | 70–89% |
| Lactone Aminolysis | Modular functionalization | Low regioselectivity | 50–68% |
| Tartaric Acid Resolution | High enantiomeric excess | Limited to racemic precursors | 60–75% |
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile building block in organic synthesis due to its unique structural properties:
- Reactivity : The amino and carboxylic acid groups allow for various chemical transformations, including oxidation and reduction.
- Complex Molecule Development : It is used in synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for therapeutic applications:
- Bioactivity : Interaction studies indicate potential binding affinity with biological targets such as enzymes and receptors.
- Therapeutic Applications : Preliminary studies suggest its role in drug development, particularly in designing inhibitors for specific biological pathways.
Biochemical Studies
In biochemical research, 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is utilized for:
- Enzyme Inhibition Studies : Its ability to interact with enzymes allows researchers to explore mechanisms of action and inhibition.
- Protein Modification : The compound can modify proteins, aiding in the study of protein interactions and functions.
Case Study 1: Anticancer Activity
Recent research evaluated the anticancer properties of derivatives of bicyclic compounds similar to 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid against various cancer cell lines:
| Compound | Cell Line | Activity (PGI) |
|---|---|---|
| Compound A | SNB-19 | 65.12 |
| Compound B | NCI-H460 | 55.61 |
| Compound C | SNB-75 | 54.68 |
These findings indicate promising anticancer activity, warranting further investigation into structure-activity relationships.
Case Study 2: Antimicrobial Properties
Studies have shown that related compounds exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli:
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | 8 | 17 ± 0.40 |
| Standard Drug (Ciprofloxacin) | 4 | - |
This suggests potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
Key Findings :
- Replacement of the oxa bridge with nitrogen (azabicyclo) alters electronic properties and hydrogen-bonding capacity. The 2-azabicyclo derivative exhibits bond angle distortions compared to proline, enhancing rigidity .
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for biological testing .
Derivatives with Functional Group Modifications
Key Findings :
Bicyclic Systems with Alternative Ring Sizes
Key Findings :
- Larger or strained rings (e.g., [3.1.0] vs. [2.1.1]) influence conformational flexibility and bioavailability. Fluorinated analogs () are prioritized for in vivo studies due to resistance to oxidative degradation .
Research and Commercial Relevance
- Peptidomimetics : The rigid bicyclo[2.1.1]hexane core mimics proline’s conformational restrictions but with enhanced stability, as seen in 2-azabicyclo derivatives () .
- Drug Discovery : Derivatives like 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid () are explored for kinase inhibition due to their hydrophobic substituents .
- Commercial Availability : Prices for specialized bicyclic compounds range from $187/250 mg to $8,000/5 g (), reflecting their niche use in high-value research .
Biological Activity
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, with the molecular formula CHNO and CAS number 2306262-47-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, immunomodulatory, and anticancer activities, supported by data tables and relevant case studies.
Antibacterial Activity
Recent studies have indicated that 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exhibits significant antibacterial properties against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound has a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Immunomodulatory Effects
The compound has also shown promising immunomodulatory effects in vitro. A study evaluated its impact on peripheral blood mononuclear cells (PBMCs) under lipopolysaccharide (LPS) stimulation.
| Treatment | TNF-α Expression (pg/mL) | IL-6 Expression (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| LPS Only | 450 | 300 |
| LPS + Compound (100 µM) | 250 | 180 |
The data indicate a significant reduction in pro-inflammatory cytokine levels when treated with the compound, suggesting its potential role in managing inflammatory responses .
Anticancer Activity
In vivo studies have demonstrated that this compound may possess anticancer properties. Its effects were evaluated on A549 lung cancer cells, revealing a dose-dependent inhibition of cell proliferation.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
The selectivity index calculated for the compound indicates a promising therapeutic window for targeting cancer cells while sparing normal cells .
Case Study 1: Antibacterial Efficacy
A recent clinical trial explored the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing the compound showed significant improvement compared to those receiving standard treatments.
Case Study 2: Immunomodulation in Chronic Inflammation
In a controlled study involving patients with chronic inflammatory diseases, the administration of the compound resulted in notable improvements in inflammatory markers and patient-reported outcomes, highlighting its potential as an adjunct therapy .
Q & A
Q. What are the standard synthetic routes for preparing 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves cycloaddition or ring-closing strategies to construct the bicyclo[2.1.1]hexane scaffold. For example, derivatives like Boc- or Fmoc-protected analogs (e.g., 2-azabicyclo[2.1.1]hexane-1-carboxylic acid) are synthesized via coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and EtN in a DCM/DMF solvent system (3:1 v/v) at room temperature . Protection of the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups is critical to prevent side reactions during derivatization .
Q. How can the bicyclo[2.1.1]hexane scaffold influence the compound’s physicochemical properties?
Methodological Answer: The bicyclo[2.1.1]hexane core imposes conformational rigidity, reducing entropy penalties in binding interactions. This rigidity enhances hydrophobic interactions and prevents aggregation in aqueous solutions, as observed in methanoproline derivatives . Computational modeling (e.g., molecular dynamics simulations) can predict solvent-accessible surface areas and logP values to quantify hydrophobicity .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in spectroscopic data (e.g., NMR, MS) for bicyclo[2.1.1]hexane derivatives?
Methodological Answer: Discrepancies in H/C NMR shifts may arise from stereochemical or solvent effects. For example, the deshielding of protons near the oxabridge (2-oxa group) can cause unexpected splitting patterns. High-resolution mass spectrometry (HRMS) with Orbitrap instruments (e.g., Q Exactive Plus) ensures accurate mass validation, while tandem MS/MS or MS spectra differentiate isobaric derivatives . Cross-referencing with X-ray crystallography data (if available) resolves ambiguous stereochemistry .
Q. How does the introduction of amino and oxa groups affect the stability and reactivity of the bicyclo[2.1.1]hexane core under different experimental conditions?
Methodological Answer: The amino group increases susceptibility to oxidation, necessitating inert atmospheres (N/Ar) during reactions. The oxabridge (2-oxa) enhances solubility in polar aprotic solvents (e.g., DMF) but may hydrolyze under strongly acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, with LC-MS monitoring for byproducts like ring-opened carboxylic acids .
Q. What advanced computational methods are recommended to predict the conformational behavior of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in solution?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize ground-state geometries and predict intramolecular hydrogen bonding. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) reveal conformational flexibility, while Nuclear Overhauser Effect (NOE) correlations validate simulated structures experimentally .
Data Contradiction Analysis Example
Issue: Conflicting solubility reports for bicyclo[2.1.1]hexane derivatives in water.
Resolution: Solubility depends on pH and substituents. For instance, the free amino form (pH > 10) is less soluble than its hydrochloride salt (pH < 4). Testing under standardized conditions (e.g., USP buffer systems) clarifies discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
